Dimethyl-(4-piperazin-1-YL-phenyl)-amine
Overview
Description
Dimethyl-(4-piperazin-1-YL-phenyl)-amine is a chemical compound that features a piperazine ring attached to a phenyl group, which is further substituted with a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl-(4-piperazin-1-YL-phenyl)-amine can be synthesized through several synthetic routes. One common method involves the reaction of 4-chloronitrobenzene with piperazine, followed by reduction of the nitro group to an amine. The resulting 4-(piperazin-1-yl)aniline is then reacted with formaldehyde and dimethylamine to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale batch reactions under controlled conditions. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-(4-piperazin-1-YL-phenyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Dimethyl-(4-piperazin-1-YL-phenyl)-amine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Medicine: It is a key component in the development of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl-(4-piperazin-1-YL-phenyl)-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The piperazine ring is known to interact with neurotransmitter receptors, modulating their activity and influencing various physiological processes. The compound’s effects are mediated through pathways involving neurotransmitter release and receptor binding .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-(4-bromobenzyl)piperazin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one: This compound features a piperazine ring with different substituents and exhibits distinct biological activities.
2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol: Another piperazine derivative with unique pharmacological properties.
Uniqueness
Dimethyl-(4-piperazin-1-YL-phenyl)-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with neurotransmitter receptors makes it particularly valuable in the development of drugs for neurological and psychiatric conditions.
Properties
IUPAC Name |
N,N-dimethyl-4-piperazin-1-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15/h3-6,13H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJIAPLFQXLDJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406243 | |
Record name | DIMETHYL-(4-PIPERAZIN-1-YL-PHENYL)-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91703-23-0 | |
Record name | DIMETHYL-(4-PIPERAZIN-1-YL-PHENYL)-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80406243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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